

Gamma-nonalactone chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Gamma-nonalactone**

Cat. No.: **B146572**

[Get Quote](#)

An In-depth Technical Guide to Gamma-nonalactone

This guide provides a comprehensive overview of **gamma-nonalactone** (γ -nonalactone), a pivotal molecule in the flavor and fragrance industry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structure, synthesis, and analysis of this compound, grounded in established scientific principles and methodologies.

Molecular Structure and Physicochemical Properties

Gamma-nonalactone, systematically named 5-pentyloxolan-2-one, is a cyclic ester, or lactone, with the chemical formula $C_9H_{16}O_2$.^{[1][2][3]} Its structure consists of a five-membered lactone ring with a pentyl side chain attached at the 5-position.^[4] This seemingly simple structure gives rise to a complex and highly valued sensory profile.

The common trade name "Aldehyde C-18" is a historical misnomer, as the molecule is unequivocally a lactone and not an aldehyde.^{[1][5]} This distinction is critical for understanding its chemical reactivity and stability. The molecule possesses a chiral center at the C5 position, leading to two enantiomeric forms: (R)-(+)-**gamma-nonalactone** and (S)-(-)-**gamma-nonalactone**.^[5] While possessing identical physical properties, these enantiomers can exhibit

different olfactory characteristics due to chiral interactions with olfactory receptors, though the racemic mixture is most commonly used in perfumery.[\[5\]](#)[\[6\]](#)

A summary of its key physicochemical properties is presented below:

Property	Value	Source(s)
Molecular Weight	156.22 g/mol	[1] [2] [6]
Appearance	Colorless to pale yellow liquid	[2] [6] [7]
Odor	Strong, creamy, coconut-like, fruity	[1] [2] [4] [7]
Boiling Point	243°C (469.4°F)	[6]
Flash Point	126°C (258.8°F)	[6]
Density	~0.964 - 0.976 g/mL at 25°C	[2] [6] [8]
Refractive Index	~1.446 - 1.450 at 20°C	[2]
Solubility	Soluble in most fixed oils, mineral oil, propylene glycol, and ethanol; insoluble in water and glycerol. [2] [7] [8]	
Log P	2.5	[6]

The stability of γ -nonalactone is pH-dependent. It is stable in acidic conditions but unstable in alkaline environments, where it is susceptible to hydrolysis, reverting to the open-chain 4-hydroxynonanoic acid.[\[5\]](#)[\[7\]](#) This characteristic is a crucial consideration in formulation science.

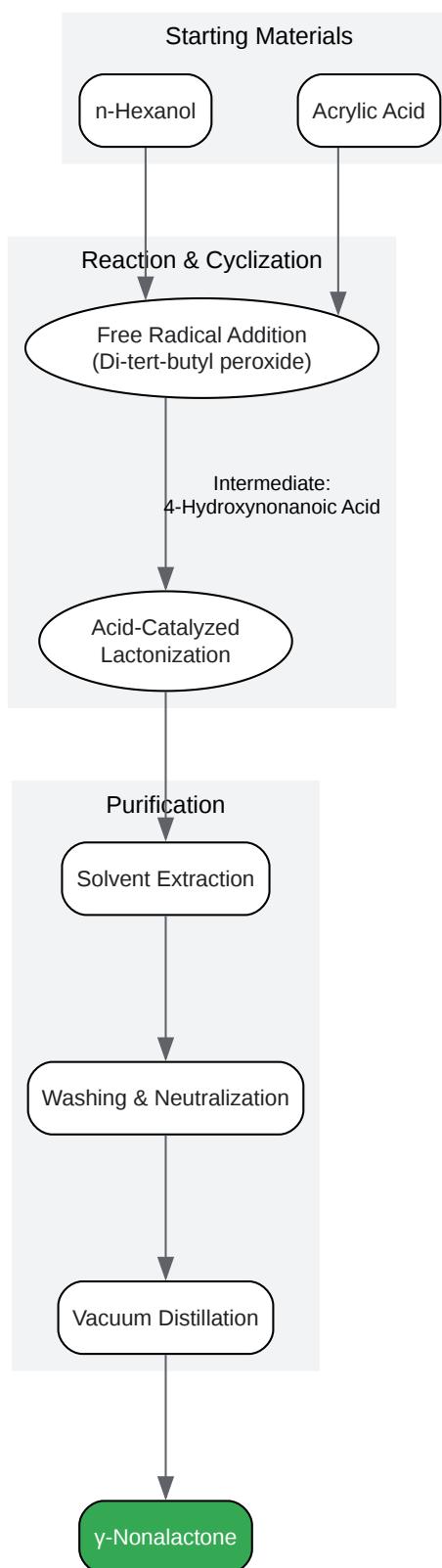
Synthesis and Natural Occurrence

Gamma-nonalactone is found in a wide array of natural sources, contributing to the characteristic aromas of many fruits, fermented products, and other foods.[\[1\]](#)

Natural Occurrence:

- Fruits: Peaches, apricots, coconuts, strawberries, papayas, and guavas.[\[1\]](#)[\[4\]](#)

- Fermented Products: Bourbon whiskey, beer, wine, and rum.[1][7]
- Other Foods: Butter, cheese, roasted beef fat, and green tea.[1]


While naturally occurring, the demand for γ -nonalactone in industrial applications necessitates robust synthetic production methods.[6]

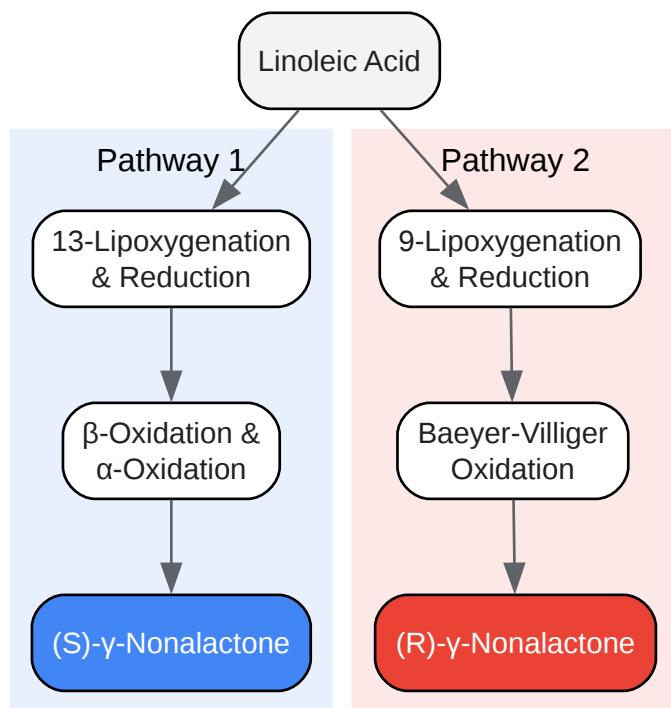
Chemical Synthesis Pathways

Several synthetic routes have been established for the industrial production of γ -nonalactone. The choice of pathway is often dictated by factors such as precursor availability, cost, and desired purity.

- Radical Addition of n-Hexanol to Acrylic Acid: This is a common industrial method where n-hexanol undergoes a free-radical addition to acrylic acid, often catalyzed by peroxides like di-tert-butyl peroxide.[1][9] The subsequent intramolecular esterification (lactonization) of the resulting 4-hydroxynonanoic acid, typically acid-catalyzed, yields the final product.[6] The primary challenge in this process is minimizing the polymerization of acrylic acid, which can be mitigated by using a large excess of the alcohol.[9]
- Condensation of Heptanal and Malonic Acid: This method involves a Knoevenagel-type condensation between heptanal and malonic acid, followed by decarboxylation and subsequent lactonization.[10][11] This route provides a good yield and a distinct coconut aroma in the final product.[10]
- Lactonization of Nonenoic Acid: The direct intramolecular cyclization of various isomers of nonenoic acid under acidic conditions is another viable pathway.[7]

The diagram below illustrates a generalized workflow for the synthesis via radical addition, a prevalent industrial method.

[Click to download full resolution via product page](#)


Caption: Generalized workflow for the chemical synthesis of γ -Nonalactone.

Biosynthesis

In biological systems, particularly in yeasts like *Saccharomyces cerevisiae*, γ -nonalactone is synthesized from fatty acid precursors.[12] The primary precursor is linoleic acid.[12][13] Two distinct biosynthetic routes have been elucidated:

- 13-Lipoxygenation Pathway: Involves lipoxygenation at the 13th carbon, reduction, and subsequent β -oxidation followed by an α -oxidation step, primarily yielding (S)- γ -nonalactone. [12][14]
- 9-Lipoxygenation Pathway: Involves lipoxygenation at the 9th carbon, reduction, followed by a Baeyer-Villiger oxidation, which ultimately leads to the formation of (R)- γ -nonalactone.[12][13][14]

Understanding these pathways is crucial for the development of biotechnological production methods to meet the growing demand for "natural" flavor and fragrance ingredients.[4]

[Click to download full resolution via product page](#)

Caption: Simplified biosynthetic pathways of γ -nonalactone in yeast.

Analytical Methodologies

The accurate identification and quantification of γ -nonalactone in complex matrices such as food, beverages, and biological samples are paramount for quality control and research. The primary analytical technique employed is Gas Chromatography coupled with Mass Spectrometry (GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides both high separation efficiency and definitive identification. The volatile nature of γ -nonalactone makes it an ideal candidate for GC analysis.

- **Sample Preparation:** For complex matrices, a sample preparation step is often required to extract and concentrate the analyte. Solid-Phase Microextraction (SPME) is a solvent-free, efficient method for extracting volatile and semi-volatile compounds from the headspace of a sample. Solid-Phase Extraction (SPE) is also commonly used for liquid samples like wine.
[\[15\]](#)
- **GC Separation:** A capillary column with a polar stationary phase, such as one containing wax (e.g., DB-Wax), is typically used to achieve good separation from other volatile components.
- **MS Detection:** In the mass spectrometer, γ -nonalactone undergoes electron ionization (EI), leading to a characteristic fragmentation pattern. The most abundant and characteristic ion peak in its mass spectrum is observed at a mass-to-charge ratio (m/z) of 85.
[\[2\]](#) This fragment corresponds to the lactone ring structure after the loss of the pentyl side chain.

Protocol: Quantification of γ -Nonalactone in Wine via SIDA-SPE-GC-MS

This protocol is based on established stable isotope dilution analysis (SIDA) methods, which provide high accuracy and precision by using an isotopically labeled internal standard.
[\[16\]](#)

Objective: To accurately quantify the concentration of γ -nonalactone in a wine sample.

Materials:

- Wine sample (50 mL)

- Isotopically labeled internal standard ($[{}^2\text{H}_2, {}^{13}\text{C}_2]\text{-}\gamma\text{-nonalactone}$) solution
- Solid-Phase Extraction (SPE) cartridges
- GC-MS system with a suitable capillary column
- Standard laboratory glassware and solvents (e.g., ethanol, dichloromethane)

Procedure:

- Internal Standard Spiking: Spike a 50 mL aliquot of the wine sample with a known amount (e.g., 100 μL of a 10,000 $\mu\text{g/L}$ solution) of the isotopically labeled internal standard.[\[15\]](#) This step is critical as the internal standard corrects for analyte loss during sample preparation and analysis.
- Solid-Phase Extraction (SPE): a. Condition the SPE cartridge according to the manufacturer's instructions. b. Load the spiked wine sample onto the cartridge. c. Wash the cartridge to remove interfering compounds. d. Elute the analyte and internal standard using an appropriate solvent (e.g., dichloromethane).
- GC-MS Analysis: a. Inject a small volume (e.g., 1 μL) of the eluate into the GC-MS. b. The GC oven temperature program is set to separate the compounds of interest. c. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor the characteristic ions for both the native γ -nonalactone (m/z 85) and the labeled internal standard.[\[15\]](#)
- Quantification: a. Integrate the peak areas for both the analyte and the internal standard. b. Calculate the ratio of the analyte peak area to the internal standard peak area. c. Determine the concentration of γ -nonalactone in the original sample by comparing this ratio to a previously established calibration curve.[\[15\]](#)[\[16\]](#)

Rationale: The use of a stable isotope-labeled internal standard is the gold standard for quantification in complex matrices. Because the labeled standard has nearly identical chemical and physical properties to the analyte, it experiences the same extraction inefficiencies and matrix effects, leading to a highly accurate relative response factor.

Applications and Sensory Profile

Gamma-nonalactone is a versatile ingredient with wide-ranging applications in the flavor and fragrance industries.^[1] Its sensory profile is predominantly characterized by an intense, sweet, creamy coconut aroma.^[4] At lower concentrations, it can also impart fruity notes reminiscent of peach and apricot.^[4]

- **Fragrance Industry:** It is a cornerstone in creating tropical, gourmand, and white floral (e.g., gardenia, tuberose, jasmine) fragrances.^{[1][6][17]} Its tenacity and substantivity make it an excellent fixative, adding depth and longevity to perfume compositions.^{[1][18]} Typical usage levels in fine fragrances range from 0.01% to 0.3%.^[1]
- **Flavor Industry:** As a FEMA GRAS (Generally Recognized As Safe) substance (FEMA No. 2781), it is widely used to impart coconut, peach, and creamy notes in a variety of food products.^{[1][7]} Applications include baked goods, candies, ice cream, puddings, and beverages.^{[7][19]} It is also used to enhance the mouthfeel and creamy texture of plant-based dairy alternatives.^[18]
- **Other Applications:** It is used in personal care products like soaps and lotions, as well as in household products such as air fresheners and detergents for its pleasant and long-lasting aroma.^[19]

Safety and Toxicology

Gamma-nonalactone has been extensively evaluated for safety.

- **Toxicity:** It exhibits low acute toxicity.^[1] The Research Institute for Fragrance Materials (RIFM) has conducted a thorough safety assessment and concluded that it is not genotoxic.
- **Irritation and Sensitization:** It is not considered a skin sensitizer under controlled levels and is not among the declarable allergens in the EU.^[1] At high concentrations, it may cause temporary skin or eye irritation.^[17]
- **Regulatory Status:** It is registered under REACH in Europe and is approved for flavor use by the FDA and JECFA.^{[1][2]}

Standard safety precautions, such as avoiding direct contact with skin and eyes and ensuring adequate ventilation during handling, should always be observed.^{[8][20]}

Conclusion

Gamma-nonalactone is a molecule of significant industrial importance, prized for its unique and powerful sensory characteristics. Its well-defined chemical structure, understood synthetic and biosynthetic pathways, and established analytical protocols make it a reliable and versatile tool for scientists and product developers. A thorough understanding of its properties, from its pH-dependent stability to its olfactory profile, is essential for its effective and safe application in the creation of innovative flavors, fragrances, and other consumer products.

References

- **Gamma-nonalactone** (CAS N° 104-61-0) - ScenTree.
- Gamma Nonalactone / Aldehyde C18 (104-61-0) – Premium - Scentspiracy.
- Synthesis of gamma nonalactone - Savannah Collas - Prezi.
- γ -Nonalactone - Wikipedia.
- **Gamma-Nonalactone** (Aldehyde C-18) | Wholesale Supplier - Sinofi Ingredients.
- Biosynthesis of γ -Nonalactone in Yeast - datapdf.com.
- Nonalactone, gama- - ChemBK.
- **Gamma-Nonalactone** | C9H16O2 | CID 7710 - PubChem.
- RIFM fragrance ingredient safety assessment, γ -nonalactone, CAS Registry Number 104-61-0 - Food and Chemical Toxicology.
- Biosynthesis of γ -Nonalactone in Yeast | Request PDF - ResearchGate.
- Efficient Preparation of Racemic γ -Nonalactone - Taylor & Francis Online.
- The Future of Fragrance and Flavor: Innovation with **Gamma-Nonalactone**.
- Aldehyde C-18 (Gamma Nonalactone) | Fragrance Compound - Consolidated Chemical.
- Synthesis of **gamma-nonalactone** (Coconut aroma) - Powered by XMB 1.9.11.
- **gamma-nonalactone** (aldehyde C-18 (so-called)) nonano-1,4-lactone - The Good Scents Company.
- Screening for **gamma-nonalactone** in the headspace of freshly cooked non-scented rice using SPME/GC-O and SPME/GC-MS - PubMed.
- .GAMMA.-NONALACTONE - gtrs.
- SAFETY DATA SHEET - The Perfumers Apprentice.
- Gamma Nonalactone - Cenmed Enterprises.
- Flavor Bites: γ -Nonalactone | Perfumer & Flavorist.
- **gamma-Nonalactone** - SpectraBase.
- Chemical structure of γ -nonalactone 1 | Download Scientific Diagram - ResearchGate.
- What is **GAMMA-NONALACTONE** - EWG Skin Deep.
- **gamma-Nonalactone** - Optional[¹³C NMR] - Spectrum - SpectraBase.

- **gamma-Nonalactone** - Optional[MS (GC)] - Spectrum - SpectraBase.
- (PDF) Synthesis of a novel isotopically labelled standard for quantification of γ -nonalactone in New Zealand Pinot noir via SIDA-SPE-GC-MS - ResearchGate.
- Unravelling the Olfactory Sense: From the Gene to Odor Perception - Oxford Academic.
- Central mechanisms of odour object perception - PMC.
- Olfactory receptors and the mechanism of odor perception - Polish Annals of Medicine.
- Physiology of smell: from odorants to perception - Kenhub.
- Sense of Smell: Structural, Functional, Mechanistic Advancements and Challenges in Human Olfactory Research - PubMed Central.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Gamma Nonalactone / Aldehyde C18 (104-61-0) – Premium — Scentspiracy [scentspiracy.com]
- 2. Gamma-Nonalactone | C9H16O2 | CID 7710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Buy Bulk - Gamma-Nonalactone (Aldehyde C-18) | Wholesale Supplier [sinofoodsupply.com]
- 5. Buy Gamma-nonalactone (EVT-318692) | 104-61-0 [evitachem.com]
- 6. ScenTree - Gamma-nonalactone (CAS N° 104-61-0) [scentree.co]
- 7. gamma-Nonanolactone | 104-61-0 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. tandfonline.com [tandfonline.com]
- 10. prezi.com [prezi.com]
- 11. Sciencemadness Discussion Board - Synthesis of gamma-nonalactone (Coconut aroma) - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]

- 14. datapdf.com [datapdf.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. gamma-nonalactone (aldehyde C-18 (so-called)), 104-61-0 [thegoodsentscompany.com]
- 18. nbinno.com [nbinno.com]
- 19. consolidated-chemical.com [consolidated-chemical.com]
- 20. aurochemicals.com [aurochemicals.com]
- To cite this document: BenchChem. [Gamma-nonalactone chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b146572#gamma-nonalactone-chemical-properties-and-structure\]](https://www.benchchem.com/product/b146572#gamma-nonalactone-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com